molecular formula C6H8BrO2P B14381311 2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole CAS No. 89784-11-2

2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14381311
CAS No.: 89784-11-2
M. Wt: 223.00 g/mol
InChI Key: YNDGYIRMPKMKNX-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is a chemical compound with a unique structure that includes a bromine atom and a benzodioxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole typically involves the bromination of a precursor compound. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxaphosphole derivatives, while oxidation can produce phosphonic acid derivatives .

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research.

Properties

CAS No.

89784-11-2

Molecular Formula

C6H8BrO2P

Molecular Weight

223.00 g/mol

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C6H8BrO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H2

InChI Key

YNDGYIRMPKMKNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)OP(O2)Br

Origin of Product

United States

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